Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate
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Overview
Description
Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization and esterification steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in signaling pathways, leading to altered cellular responses . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with different substitution patterns and biological activities.
Uniqueness: Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-4-2-3-10-6(9)5(4)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
WEXOLZZNHOIHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
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